molecular formula C17H14Cl2N2O2 B7539294 N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

Cat. No. B7539294
M. Wt: 349.2 g/mol
InChI Key: QVFGFSSFZRYSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Mechanism of Action

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide activates AMPK by binding to its regulatory subunit, leading to the phosphorylation of AMPK and the activation of downstream signaling pathways. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in the production of ATP and the restoration of cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of lipogenesis, the activation of fatty acid oxidation, the induction of autophagy and apoptosis, the improvement of glucose uptake and insulin sensitivity, and the reduction of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has several advantages for lab experiments, including its potency, specificity, and ease of use. However, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide also has some limitations, including its potential cytotoxicity, instability in solution, and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Another direction is to develop new analogs of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide with improved potency, stability, and solubility. Additionally, the mechanism of action of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide and its downstream signaling pathways could be further elucidated to better understand its cellular and physiological effects.

Synthesis Methods

The synthesis of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 4-cyanobenzyl bromide with 2,4-dichlorophenol to form the intermediate product. The intermediate is then reacted with N-methylacetamide in the presence of a base to form N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been extensively studied in various scientific research fields, including cancer, metabolic disorders, and neurodegenerative diseases. In cancer research, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy. In metabolic disorders, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative diseases, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-21(10-13-4-2-12(9-20)3-5-13)17(22)11-23-16-7-6-14(18)8-15(16)19/h2-8H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGFSSFZRYSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.